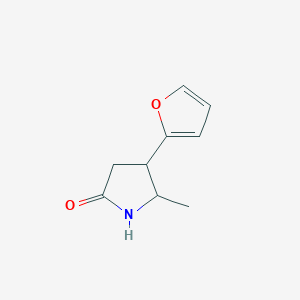

4-(Furan-2-yl)-5-methylpyrrolidin-2-one

Description

4-(Furan-2-yl)-5-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with a furan-2-yl group at position 4 and a methyl group at position 3. Pyrrolidinones are pivotal in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and metabolic stability. Its structural simplicity and functional group arrangement make it a valuable scaffold for drug discovery.

Properties

IUPAC Name |

4-(furan-2-yl)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(5-9(11)10-6)8-3-2-4-12-8/h2-4,6-7H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTYXTCYDJXAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 5-Substituted Precursors to Pyrrolidin-2-one

A common route involves starting from 2-substituted γ-amino acids or their derivatives, which upon cyclization yield the pyrrolidin-2-one core. For example, 5-methyl-2-pyrrolidinone can be prepared by intramolecular cyclization of 4-aminobutanoic acid derivatives bearing a methyl substituent at the γ-position.

Introduction of the Furan-2-yl Group

The furan substituent at the 4-position can be introduced by:

- Using 2-furyl-substituted precursors in the initial cyclization step.

- Post-cyclization functionalization via cross-coupling reactions or nucleophilic substitution.

A representative procedure described in the literature involves the use of 2-substituted furan derivatives reacted under mild conditions with amines or lactam precursors to yield 5-hydroxy- or 5-methyl-substituted pyrrolidin-2-ones bearing the furan ring.

Representative Synthesis Protocol (Adapted from Published Work)

- Starting materials: 2-substituted furan derivatives such as 3-(2-furyl)propionic acid.

- Activation: Coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the acid group.

- Reaction conditions: The activated acid is reacted with amines or lactam precursors in dry DMF under argon atmosphere, with bases such as diisopropylethylamine to facilitate coupling.

- Work-up: After stirring overnight at room temperature, the reaction mixture is extracted with ethyl acetate, washed, dried, and purified by preparative HPLC or flash chromatography.

- Yields: Typically around 60–75% depending on the exact substrate and conditions.

Data Table: Summary of Key Preparation Conditions and Yields

Research Findings and Mechanistic Insights

- The use of 2-substituted furan carboxylic acids as building blocks allows for efficient incorporation of the furan ring into the pyrrolidinone scaffold.

- Coupling agents such as HBTU facilitate amide bond formation under mild conditions, preserving the sensitive furan ring.

- The reaction proceeds efficiently at room temperature, minimizing side reactions and degradation.

- Purification by reverse-phase preparative HPLC or silica gel chromatography yields analytically pure products suitable for further biological or chemical studies.

- Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure and substitution pattern of the final compound, with characteristic signals for the furan protons and methyl group on the pyrrolidinone ring.

Additional Notes on Alternative Methods

While direct synthesis from 2-furyl derivatives is common, alternative synthetic strategies include:

- Multi-step synthesis involving protection/deprotection of functional groups to control regioselectivity.

- Use of lactam ring formation via cyclization of amino acid derivatives followed by functionalization at the 4-position.

- Employing catalytic methods such as metal-catalyzed cross-coupling to attach the furan ring post-lactam synthesis, though such methods require careful optimization to avoid furan ring degradation.

Chemical Reactions Analysis

Types of Reactions: 4-(Furan-2-yl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under the influence of strong oxidizing agents.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various acylated furan derivatives.

Scientific Research Applications

1.1. Antiviral Properties

Recent studies have highlighted the potential of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one as an antiviral agent. A patent (US9868745B2) discusses the synthesis of compounds with antiviral properties, where derivatives of pyrrolidinones are explored for their efficacy against viral infections. The compound's structure allows for modifications that can enhance bioactivity and selectivity against specific viral targets .

1.2. Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly as a lawful alternative to gamma-hydroxybutyric acid (GHB). Research indicates that derivatives like γ-valerolactone (GVL), which can be synthesized from levulinic acid using 4-(Furan-2-yl)-5-methylpyrrolidin-2-one as a precursor, exhibit effects such as sedation and muscle relaxation . These effects are attributed to its ability to interact with GABA receptors, similar to GHB but with a more favorable safety profile.

2.1. Synthesis of Chiral Compounds

The compound serves as a chiral synthon in asymmetric synthesis, particularly in the production of γ-valerolactone and other valuable chiral intermediates. Studies have shown that employing biocatalytic methods can yield high enantiomeric excesses when using 4-(Furan-2-yl)-5-methylpyrrolidin-2-one in reactions involving levulinic acid . This highlights its utility in green chemistry and sustainable processes.

| Biocatalytic Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Reductive amination | Levulinic acid | γ-Valerolactone | 97.8 | 83 |

| Lactonization | Hydroxypentanoate | Chiral γ-Valerolactone | 90 | 98.14 |

3.1. Polymer Chemistry

In material science, 4-(Furan-2-yl)-5-methylpyrrolidin-2-one has potential applications in the synthesis of functional polymers. Its furan ring structure allows for participation in polymerization reactions, leading to the development of bio-based materials with desirable mechanical and thermal properties . The versatility of furan derivatives in forming cross-linked networks makes them suitable for creating advanced materials used in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one involves its interaction with various molecular targets. The furan ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can undergo metabolic transformations, producing active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Key Findings and Implications

Structural Simplicity vs. More complex analogs (e.g., oxadiazole- or pyridinyl-substituted derivatives) may offer enhanced target specificity but require intricate synthesis.

Biological Activity : While 4-(Furan-2-yl)-5-methylpyrrolidin-2-one lacks reported activity data, structural analogs highlight furan’s versatility in anti-inflammatory, antimicrobial, and kinase-targeting applications.

Synthetic Accessibility : Microwave-assisted methods (e.g., for pyrimidines ) and natural product isolation (e.g., mulberry derivatives ) provide alternative routes to furan-containing compounds.

Biological Activity

The compound 4-(Furan-2-yl)-5-methylpyrrolidin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in the context of antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

4-(Furan-2-yl)-5-methylpyrrolidin-2-one features a pyrrolidine ring substituted with a furan moiety and a methyl group. The general structure can be represented as follows:

Synthesis Methods

The synthesis of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one typically involves the condensation of furan derivatives with pyrrolidine. Various synthetic routes have been explored, including:

- Condensation Reactions : Furan derivatives react with 5-methylpyrrolidin-2-one under acidic or basic conditions to yield the desired product.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields through rapid heating.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one against various pathogens, including Mycobacterium tuberculosis and fungi such as Candida albicans.

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | High activity | |

| Candida albicans | Moderate activity |

In vitro assays demonstrated that specific derivatives exhibited significant inhibition against M. tuberculosis, suggesting potential as an antitubercular agent.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases. In one study, it was found to inhibit pro-inflammatory cytokines effectively:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 76% | 10 |

| IL-6 | 86% | 10 |

These findings indicate that 4-(Furan-2-yl)-5-methylpyrrolidin-2-one may act as a viable candidate for developing anti-inflammatory drugs.

Anticancer Activity

Preliminary research has indicated that this compound may possess anticancer properties. In particular, studies have suggested its potential to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

The biological activities of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for pathogen survival or inflammatory processes.

- Receptor Modulation : It could modulate receptors involved in pain and inflammation pathways.

- Apoptosis Induction : Evidence suggests it can trigger apoptotic pathways in cancer cells.

Case Study 1: Antimycobacterial Activity

A study conducted on various furan derivatives, including 4-(Furan-2-yl)-5-methylpyrrolidin-2-one, demonstrated significant efficacy against drug-resistant strains of M. tuberculosis. The study employed both in vitro and in vivo models to confirm the results, highlighting the need for further clinical investigations.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models, the administration of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one resulted in reduced edema and inflammatory markers compared to control groups. This suggests potential application in treating chronic inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-(Furan-2-yl)-5-methylpyrrolidin-2-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization or multicomponent reactions. For example, furan derivatives can be coupled with pyrrolidinone precursors via nucleophilic substitution or cycloaddition. Optimization includes adjusting catalysts (e.g., Lewis acids), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Analogous methods for furan-containing lactones suggest starting with protected furyl intermediates to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one?

Key techniques include:

- NMR : H and C NMR identify substituents (e.g., furan protons at δ 6.2–7.4 ppm, pyrrolidinone carbonyl at ~175 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry.

- IR : Confirms lactam carbonyl (~1680–1720 cm) and furan C-O-C stretching (~1250 cm).

- X-ray crystallography : Resolves absolute configuration and molecular packing. SHELX software is widely used for structure refinement .

Q. How can X-ray crystallography determine the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation (e.g., ethanol/water). Data collection at low temperatures (100–153 K) reduces thermal motion artifacts. SHELXL refines the structure using least-squares minimization, with R-factors < 0.05 indicating high accuracy. For example, similar pyrrolidinone derivatives show planar lactam rings and furan-pyrrolidine dihedral angles of 10–30°, influencing reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactive sites of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one?

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Exact exchange terms improve thermochemical accuracy for bond dissociation energies. For furan-pyrrolidinone systems, the lactam carbonyl and furan oxygen are electron-rich, making them prone to electrophilic attack. Solvent effects (PCM model) refine predictions for polar environments .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT)?

Cross-validation is essential:

- Experimental : Re-examine sample purity (HPLC, melting point) and crystallinity (PXRD).

- Computational : Use higher basis sets (e.g., cc-pVTZ) and include solvent corrections. For NMR, gauge-invariant atomic orbital (GIAO) methods improve shift predictions.

- Crystallographic validation : Compare DFT-optimized geometries with SCXRD bond lengths/angles (<0.03 Å discrepancy acceptable) .

Q. What in vitro assays evaluate the biological activity of this compound, and how should controls be designed?

- Enzyme inhibition : Use fluorescence-based assays (e.g., proteases) with positive controls (known inhibitors) and vehicle controls (DMSO < 1%).

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with IC determination. Include untreated cells and reference drugs (e.g., 5-fluorouracil) .

- Statistical rigor : Triplicate experiments, ANOVA analysis, and dose-response curves (GraphPad Prism).

Q. Notes

- Avoid commercial sources (e.g., ) per guidelines.

- Methodological rigor is prioritized, with references to peer-reviewed crystallography, DFT, and synthetic protocols.

- Advanced questions emphasize interdisciplinary approaches (computational + experimental) for robust conclusions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.